Mal-PEG6-Boc

Description

Structure

2D Structure

Propriétés

IUPAC Name |

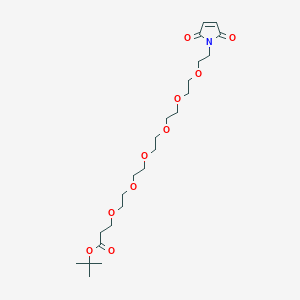

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO10/c1-23(2,3)34-22(27)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-20(25)4-5-21(24)26/h4-5H,6-19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCNCZLNASXRTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501116031 |

Source

|

| Record name | 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518044-37-6 |

Source

|

| Record name | 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518044-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Mal-PEG6-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure and functional components of Maleimide-PEG6-tert-butyloxycarbonyl (Mal-PEG6-Boc). This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and proteomics, enabling the covalent linkage of molecules of interest.

Core Structure and Functional Groups

This compound is a linear molecule composed of three key functional moieties: a maleimide (B117702) group, a hexaethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected functional group. The systematic IUPAC name for this compound is tert-butyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxahenicosan-21-oate[1].

The molecule's structure is characterized by the following components:

-

Maleimide (Mal): Located at one terminus, this reactive group specifically and efficiently forms a stable thioether bond with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.

-

Hexaethylene Glycol (PEG6): This central polyethylene (B3416737) glycol spacer consists of six repeating ethylene (B1197577) glycol units. The PEG chain is hydrophilic, which enhances the solubility of the entire molecule and the resulting conjugate in aqueous environments[1][2]. It also provides a flexible and defined-length bridge between the conjugated molecules.

-

tert-Butyloxycarbonyl (Boc): The other terminus of the linker features a tert-butyl ester, which serves as a protecting group for a carboxylic acid[1]. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the terminal carboxylic acid for subsequent conjugation reactions[1][2].

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating its use in experimental design and analysis.

| Property | Value | Reference |

| CAS Number | 518044-37-6 | [1] |

| Chemical Formula | C₂₃H₃₉NO₁₀ | [1] |

| Molecular Weight | 489.56 g/mol | [1] |

| Exact Mass | 489.2574 | [1] |

| Purity | >95% | [1] |

Molecular Structure Diagram

The following diagram, generated using Graphviz (DOT language), illustrates the chemical structure of this compound, highlighting its distinct functional components.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, the general workflow for utilizing this compound in a bioconjugation experiment, such as labeling a protein with a small molecule, is outlined below.

Logical Workflow for Protein-Small Molecule Conjugation:

Signaling Pathway Analogy for Linker Function:

The function of this compound can be conceptualized as a signaling pathway where each component enables the next step in the conjugation process.

References

An In-depth Technical Guide to Mal-PEG6-Boc: Properties, Specifications, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and common applications of Maleimide-PEG6-tert-butyl ester (Mal-PEG6-Boc). This heterobifunctional crosslinker is a valuable tool in bioconjugation, enabling the covalent linkage of molecules to thiol-containing targets such as proteins and peptides. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Core Chemical Properties and Specifications

This compound is a PEG derivative featuring a maleimide (B117702) group at one end and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other. The maleimide group exhibits high reactivity and selectivity towards sulfhydryl groups, while the Boc group provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions for further conjugation.[1]

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C23H39NO10 | [1] |

| Molecular Weight | 489.56 g/mol | [1] |

| Exact Mass | 489.2574 | [1] |

| Appearance | White to off-white solid or viscous liquid (depending on molecular weight) | [2][3] |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in DMSO. The hydrophilic PEG spacer increases solubility in aqueous media. | [1][4][5] |

Identification and Nomenclature

| Identifier | Value | Reference |

| CAS Number | 518044-37-6 | [1] |

| IUPAC Name | tert-butyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxahenicosan-21-oate | [1] |

| Synonyms | Mal-PEG6-t-butyl ester, Mal-PEG6-COOtBu, Mal-PEG6-OtBu, Maleimide-PEG6-t-butyl ester | [1] |

| SMILES Code | O=C(C=CC1=O)N1CCOCCOCCOCCOCCOCCOCCC(OC(C)(C)C)=O | [1] |

| InChI Key | CUCNCZLNASXRTC-UHFFFAOYSA-N | [1] |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound under the following conditions:

| Condition | Duration | Temperature |

| Short Term | Days to Weeks | 0 - 4 °C |

| Long Term | Months to Years | -20 °C |

The product is generally stable for several weeks during standard shipping at ambient temperatures.[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]

Bioconjugation with this compound

The primary application of this compound is in bioconjugation, where it serves as a linker to attach molecules to proteins, peptides, or other biomolecules containing free sulfhydryl groups. This is particularly useful in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[7][8][]

Reaction Mechanism: Maleimide-Thiol Conjugation

The maleimide group of this compound reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction. This reaction is highly efficient and forms a stable thioether bond. The optimal pH range for this reaction is between 6.5 and 7.5.[] At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with amines can become a competing side reaction.[10]

References

- 1. medkoo.com [medkoo.com]

- 2. broadpharm.com [broadpharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Mal-PEG6-acid, 518044-42-3 | BroadPharm [broadpharm.com]

- 5. Mal-PEG6-NHS ester, 1599472-25-9 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NH2-PEG6-Boc | PROTAC Linker | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

mechanism of maleimide reaction with thiols

An In-depth Technical Guide to the Maleimide-Thiol Reaction: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various chemical strategies available, the reaction between a maleimide (B117702) and a thiol has emerged as one of the most popular methods for site-specific modification, particularly at cysteine residues.[1][2] Its widespread adoption is due to its high selectivity for thiols under mild, physiological conditions, rapid reaction kinetics, and high yields.[2][3] This technical guide provides a comprehensive overview of the maleimide-thiol reaction, detailing its mechanism, kinetics, potential side reactions, and strategies for optimization, along with practical experimental protocols for its application in research and drug development.

The Core Mechanism: Michael Addition

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[2][4] In this reaction, the thiol group, specifically the nucleophilic thiolate anion (R-S⁻), attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[5] This process is highly efficient in polar solvents like water or DMSO, which facilitate the formation of the reactive thiolate ion.[1][2] The reaction results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1][4][6] This reaction is often considered a type of "click chemistry" because it is modular, wide in scope, gives high chemical yields, and proceeds under simple reaction conditions.[1][4]

Caption: The Michael addition reaction of a thiol to a maleimide forms a stable thiosuccinimide conjugate.

Reaction Kinetics and Influencing Factors

The efficiency and specificity of the maleimide-thiol conjugation are highly dependent on several experimental parameters. Careful control of these factors is crucial to maximize yield and minimize side reactions.

pH

The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][7] Within this range, the reaction is highly chemoselective for thiols.[1][2] The reaction rate is dependent on the concentration of the reactive thiolate anion, which increases with pH. However, at pH values above 7.5, two competing side reactions become significant: hydrolysis of the maleimide ring and increased reactivity towards primary amines, such as the ε-amino group of lysine (B10760008) residues.[1][5][7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[1] Below pH 6.5, the rate of conjugation decreases due to the lower concentration of the thiolate anion.[7]

Temperature and Reactant Concentration

The reaction is typically performed at room temperature (20-25°C) for 30 minutes to 2 hours, or at 4°C overnight for more sensitive proteins.[8] A molar excess of the maleimide-containing reagent (commonly 10- to 20-fold) is generally used to drive the reaction to completion and ensure all available thiols are labeled.[6][8][9]

Buffers and Solvents

Phosphate, Tris, or HEPES buffers are commonly used for the conjugation reaction.[8][9] It is critical to use buffers that do not contain extraneous thiols (e.g., dithiothreitol, DTT). For maleimide reagents with poor aqueous solubility, a water-miscible organic co-solvent such as DMSO or DMF is necessary.[1][10]

Key Side Reactions and Stability Issues

While the maleimide-thiol reaction is highly selective, several side reactions can occur, impacting the homogeneity and stability of the final conjugate.

Caption: Key reaction pathways in maleimide chemistry, including desired conjugation and major side reactions.

Hydrolysis

The maleimide ring is susceptible to hydrolysis, which increases with pH.[1] This reaction opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[1][11] To minimize this, aqueous solutions of maleimides should be prepared immediately before use, and reactions should be conducted within the optimal pH 6.5-7.5 range.[1][7][11] For storage, dry, water-miscible solvents like DMSO or DMF are recommended.[1][7]

Retro-Michael Reaction (Thiol Exchange)

The thiosuccinimide bond formed is not completely stable and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[1][7][12] This reversal can lead to "payload migration," where the conjugated molecule is transferred to other thiol-containing proteins, a significant concern for antibody-drug conjugates (ADCs) that can lead to off-target toxicity.[1][12][13]

Thiazine (B8601807) Rearrangement

When a maleimide is conjugated to a peptide or protein via an N-terminal cysteine, the resulting succinimide (B58015) is susceptible to nucleophilic attack from the N-terminal amine of the same cysteine.[4][14] This can lead to a "transcyclization" reaction, forming a stable six-membered thiazine ring.[4][12][14] The rate of this rearrangement increases significantly at a more basic pH.[4][14] While considered a side reaction, this rearrangement can also be a strategy to create a more stable linkage.[12]

Strategies for Improving Conjugate Stability

Given the potential for the retro-Michael reaction to reverse the conjugation, significant research has focused on strategies to stabilize the maleimide-thiol adduct.

-

Post-Conjugation Hydrolysis : The stability of the conjugate can be dramatically increased by intentionally hydrolyzing the thiosuccinimide ring after the initial conjugation is complete.[7][13] The resulting ring-opened succinamic acid thioether is stable and not susceptible to the reverse reaction.[1][13] This can be achieved by briefly raising the pH of the conjugate solution to 8.5-9.0.[7]

-

Maleimide Structure Modification : The rate of ring-opening hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents.[13][15] This allows for the creation of conjugates that can be purposefully hydrolyzed in vitro to ensure in vivo stability.[13][15]

-

Transcyclization : As mentioned, for conjugates with N-terminal cysteines, extended incubation can promote the formation of a highly stable thiazine derivative, preventing thiol exchange.[7][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the maleimide-thiol reaction, providing a basis for experimental design and optimization.

Table 1: Reaction Conditions and Efficiency

| Parameter | Recommended Value/Range | Notes | Reference(s) |

|---|---|---|---|

| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate. | [1][5][7] |

| Temperature | 4°C or 20-25°C | 4°C for sensitive proteins (overnight); RT for faster kinetics (0.5-2h). | [8] |

| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | Excess maleimide drives the reaction. Ratio is protein-dependent. | [6][8][9] |

| Typical Conjugation Efficiency | 58% - >95% | Highly dependent on protein accessibility of Cys and reaction conditions. |[6] |

Table 2: Factors Influencing Reaction and Adduct Stability

| Factor | Effect | Mechanism | Reference(s) |

|---|---|---|---|

| pH > 7.5 | Decreased selectivity, maleimide instability | Reaction with amines (Lys); increased rate of maleimide hydrolysis. | [1][7] |

| pH > 8.0 | Increased adduct stability (post-conjugation) | Promotes hydrolysis of the thiosuccinimide ring to a stable succinamic acid. | [7][13] |

| Presence of Thiols (e.g., Glutathione) | Decreased adduct stability | Promotes retro-Michael reaction (thiol exchange). | [3][12] |

| N-Terminal Cysteine | Can lead to thiazine rearrangement | Intramolecular nucleophilic attack by the N-terminal amine. | [4][7][14] |

| Electron-withdrawing groups on Maleimide | Increased rate of adduct hydrolysis | Facilitates nucleophilic attack by water on the succinimide ring. |[13][15] |

Experimental Protocols

Detailed methodologies are essential for successful and reproducible bioconjugation.

Protocol 1: Reduction of Protein Disulfide Bonds

For many proteins, target cysteine residues may be involved in disulfide bonds and must be reduced prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a preferred reducing agent as it is stable and does not contain a thiol group that would need to be removed.[7]

-

Prepare Protein Solution : Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., PBS, pH 7.2).[6][7][9] Degassing helps prevent re-oxidation of thiols.[6][10]

-

Add Reducing Agent : Add a 10- to 100-fold molar excess of TCEP to the protein solution.[7][9][10]

-

Incubate : Incubate the mixture for 20-30 minutes at room temperature.[7][16]

-

Remove Excess TCEP (Optional) : If necessary, excess TCEP can be removed using a desalting column, though it is not required for conjugation with maleimides.[7][17]

Protocol 2: General Maleimide-Thiol Conjugation

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).

-

Prepare Maleimide Stock : Immediately before use, prepare a 1-10 mM stock solution of the maleimide reagent in an anhydrous, water-miscible solvent like DMSO or DMF.[9][16]

-

Initiate Conjugation : Add the maleimide stock solution to the (reduced) protein solution to achieve the desired molar ratio (a 10- to 20-fold molar excess of maleimide is a good starting point).[8][9] Add the maleimide solution dropwise while gently stirring.

-

Incubate : Protect the reaction from light if using a fluorescent dye. Incubate at room temperature for 2 hours or overnight at 4°C.[9]

-

Purification : Remove unreacted maleimide reagent and byproducts to obtain the purified conjugate. This is typically done using gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.[6][8][10]

Caption: A typical experimental workflow for maleimide-thiol bioconjugation, from preparation to analysis.

Protocol 3: Characterization of Conjugates by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool to monitor reaction progress and assess the purity of the final conjugate.

-

System Setup : Use an HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phases :

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.[8]

-

-

Sample Preparation : Dilute a small aliquot of the reaction mixture or purified conjugate in Mobile Phase A.

-

Analysis : Inject the sample and elute using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). Monitor the elution profile at 280 nm (for the protein) and at the specific absorbance wavelength for the conjugated molecule.[8] The unconjugated protein, unreacted maleimide, and the final conjugate will have distinct retention times, allowing for their separation and quantification.[8]

Conclusion

The maleimide-thiol reaction is a robust and highly specific method for bioconjugation that has become indispensable in research, diagnostics, and therapeutics. Its success hinges on a clear understanding of the underlying Michael addition mechanism and the critical influence of reaction conditions, particularly pH. While side reactions such as hydrolysis and retro-Michael exchange present challenges to the homogeneity and stability of the conjugate, these can be effectively mitigated through careful control of the reaction environment and by employing strategies such as post-conjugation hydrolysis. By following well-defined experimental protocols, researchers can harness the power of maleimide chemistry to create precisely modified biomolecules for a vast array of applications, from fluorescently labeling proteins for imaging to developing next-generation antibody-drug conjugates for targeted cancer therapy.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. d-nb.info [d-nb.info]

- 4. bachem.com [bachem.com]

- 5. protocol-online.org [protocol-online.org]

- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. benchchem.com [benchchem.com]

- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmiweb.com [pharmiweb.com]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. biotium.com [biotium.com]

- 17. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

The Strategic Role of PEG6 Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic innovation. The choice of a linker to bridge these molecular entities is a critical determinant of the final conjugate's efficacy, stability, and overall performance. Among the diverse array of available linkers, the polyethylene (B3416737) glycol (PEG) spacer, particularly the hexaethylene glycol (PEG6) variant, has emerged as a pivotal tool. This technical guide provides a comprehensive overview of the purpose, applications, and technical considerations of employing PEG6 spacers in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Principles of PEG6 Spacers in Bioconjugation

The incorporation of a PEG6 spacer between two conjugated molecules is a strategic decision that imparts several advantageous physicochemical properties. These benefits are not merely incremental but can be transformative for the success of a bioconjugate, from antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) to diagnostic reagents.[1][2][][4][5][6][7]

Mitigating Steric Hindrance

One of the primary functions of the PEG6 spacer is to alleviate steric hindrance.[1] The flexible and extended nature of the hexaethylene glycol chain physically separates the conjugated molecules, allowing each to maintain its native conformation and function.[8] For instance, in biotin-avidin interactions, the biotin-binding sites of avidin (B1170675) and streptavidin are located deep within the protein structure. A PEG6 spacer makes the biotin (B1667282) moiety more accessible, leading to enhanced binding efficiency.[1]

Enhancing Solubility and Reducing Aggregation

Biomolecules, particularly large proteins and hydrophobic small molecules, can be prone to aggregation when conjugated.[9] PEG is a highly hydrophilic polymer that increases the overall water solubility of the bioconjugate, thereby preventing aggregation and maintaining its biological activity.[2][][4][7][8] This is especially critical in the development of ADCs, where hydrophobic drug payloads can lead to insolubility and manufacturing challenges.[][10][11]

Improving Pharmacokinetics and Pharmacodynamics

The "stealth" properties conferred by PEGylation are well-documented.[2][] The hydrophilic PEG chain creates a hydration shell around the bioconjugate, which can mask it from the immune system and reduce proteolytic degradation.[2][12] This leads to a longer circulation half-life, improved bioavailability, and potentially reduced immunogenicity.[2][][11][13] The length of the PEG spacer can be optimized to fine-tune these pharmacokinetic properties.[14][15][16]

Modulating Cellular Permeability

In the context of intracellular drug delivery, such as with PROTACs, the PEG linker plays a nuanced role in cell permeability. While longer PEG chains can increase the molecular weight and polar surface area, potentially hindering cell membrane passage, their flexibility allows for conformational folding that can shield polar groups, thereby improving permeability.[5][6] The optimal PEG length for cell permeability must often be determined empirically for each specific molecule.[6]

Quantitative Data on the Impact of PEG Spacers

The length of the PEG spacer can have a significant and measurable impact on the properties of a bioconjugate. The following tables summarize key quantitative data from studies investigating the effects of varying PEG spacer lengths.

| Property | PEG2 | PEG3 | PEG4 | PEG6 | PEG12 | Reference(s) |

| Hydrophilicity (LogD) | -1.95 | -2.27 ± 0.07 | - | -2.50 ± 0.09 | -2.22 | [14][15][16] |

| Serum Stability (t½ in hours) | 246 ± 4 | - | 407 | 584 ± 20 | 407 | [15][16] |

| IC50 (nM) | 3.1 ± 0.2 | 3.9 ± 0.3 | 5.4 ± 0.4 | 5.8 ± 0.3 | - | [14][17] |

Table 1: Effect of PEG Spacer Length on Physicochemical and Biological Properties. This table illustrates the general trend of increasing hydrophilicity and serum stability with increasing PEG spacer length up to PEG6. The IC50 values suggest that while longer PEG chains can be beneficial, they may also slightly decrease binding affinity in some cases.

Key Applications of PEG6 Spacers

The versatile properties of PEG6 spacers have led to their widespread adoption in various bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker, often incorporating a PEG6 spacer, is critical for the ADC's success. The PEG spacer enhances the solubility of the hydrophobic drug payload, improves the ADC's pharmacokinetic profile, and allows for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[][10][11][18]

Caption: Structure of an Antibody-Drug Conjugate with a PEG6 spacer.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[5][6][7][19] A PEG6 spacer can provide the optimal length and flexibility to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[5][6] The hydrophilicity of the PEG linker also improves the often-poor solubility of these complex molecules.[7][20]

Caption: The mechanism of action of a PROTAC molecule.

Experimental Protocols

The following are generalized methodologies for key experiments involving bioconjugation with a PEG6 spacer. Specific conditions may need to be optimized for individual molecules.

General Protocol for NHS-Ester-Mediated Bioconjugation

This protocol describes the conjugation of a primary amine-containing molecule to a molecule functionalized with an N-hydroxysuccinimide (NHS) ester via a PEG6 spacer.

Materials:

-

Molecule A with a primary amine (-NH2)

-

Molecule B-PEG6-NHS ester

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette

Procedure:

-

Preparation of Reactants:

-

Dissolve Molecule A in Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the Molecule B-PEG6-NHS ester in a water-miscible organic solvent (e.g., DMSO or DMF) and then add it to the solution of Molecule A. A 10- to 20-fold molar excess of the NHS ester over the amount of amine-containing molecule is typically used.

-

-

Reaction:

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

-

Quenching:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, non-reacted reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

-

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to assess the efficacy of a PROTAC in degrading its target protein.[5]

Materials:

-

Cells expressing the target protein

-

PROTAC with a PEG6 linker

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results.

-

-

Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control to determine the extent of degradation.

-

Caption: A typical workflow for evaluating PROTAC efficacy via Western Blot.

Conclusion

The PEG6 spacer is a powerful and versatile tool in the field of bioconjugation. Its ability to mitigate steric hindrance, enhance solubility, improve pharmacokinetic properties, and modulate cell permeability makes it an indispensable component in the design of advanced therapeutics and diagnostics.[1][2][][4][5][6][7] For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practical applications of PEG6 spacers is essential for the rational design and successful development of next-generation bioconjugates. The strategic incorporation of PEG6 linkers will undoubtedly continue to be a key enabler of innovation in medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. openpr.com [openpr.com]

- 12. benchchem.com [benchchem.com]

- 13. lifetein.com [lifetein.com]

- 14. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. purepeg.com [purepeg.com]

- 19. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 20. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, particularly in the realms of peptide synthesis and the development of novel therapeutics. Its widespread adoption stems from a unique combination of stability under a variety of reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemistry to its practical applications, complete with detailed experimental protocols and comparative data to inform synthetic strategy.

The Chemistry of the Boc Protecting Group: A Tale of Stability and Selective Lability

The Boc group is an acid-labile protecting group used to temporarily shield amine functionalities from unwanted reactions.[1][2] This characteristic is the bedrock of its utility in multi-step syntheses.[2]

Protection: The introduction of the Boc group onto an amine is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base.[3][4] The reaction is generally high-yielding and proceeds under mild conditions.[4] The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the Boc-protected amine, tert-butanol, and carbon dioxide.[5]

Deprotection: The removal of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often in a solution with a scavenger like anisole (B1667542) or thioanisole (B89551) to prevent side reactions from the liberated tert-butyl cation.[1][6] The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[6] This acid-catalyzed deprotection is clean, efficient, and the volatile byproducts are easily removed.[2][7]

Core Applications in Synthesis

The versatility of the Boc protecting group has led to its extensive use in various areas of organic synthesis, most notably in peptide synthesis and the construction of complex, biologically active molecules.

Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and robust approach in solid-phase peptide synthesis (SPPS).[8] In this methodology, the α-amino group of the incoming amino acid is temporarily protected with the Boc group, while more permanent side-chain protection is achieved using benzyl-based groups.[9] Although both protecting groups are acid-labile, their differential sensitivity to acid strength allows for selective deprotection. The Boc group is removed at each cycle with a moderate acid like TFA, while the benzyl-based side-chain protecting groups and the linkage to the resin are cleaved at the end of the synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[9][10]

A key advantage of the Boc strategy in SPPS is its effectiveness in synthesizing long or aggregation-prone peptide sequences.[11] The protonation of the N-terminus after each deprotection step can disrupt inter-chain hydrogen bonding, which helps to prevent the formation of secondary structures on the solid support that can hinder subsequent coupling reactions.[12]

Complex Molecule Synthesis and Drug Development

Beyond peptides, the Boc group is instrumental in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs).[6][13] Its stability towards basic, nucleophilic, and catalytic hydrogenation conditions makes it an ideal choice for multi-step syntheses where other functional groups need to be manipulated.[6][14] The ability to selectively unmask an amine at a specific stage of a synthetic route is crucial for building molecular complexity in a controlled manner.[2]

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is a critical factor in synthetic planning. The following tables summarize typical reaction conditions and yields for these transformations.

| Substrate (Amine) | Reagent (Equivalents) | Base (Equivalents) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Primary Aliphatic Amine | Boc₂O (1.1) | TEA (1.2) | DCM | 2 | RT | >95 | [5] |

| Primary Aromatic Amine | Boc₂O (1.2) | NaOH (1.5) | Dioxane/H₂O | 4 | RT | ~90 | [15] |

| Secondary Aliphatic Amine | Boc₂O (1.5) | DMAP (0.1) | Acetonitrile | 6 | 40 | >90 | [1] |

Table 1: Representative Conditions for N-Boc Protection. Yields are representative and can vary based on the specific substrate and reaction scale.

| Substrate (Boc-Amine) | Acid (Concentration) | Scavenger | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Boc-Alkylamine | TFA (25-50%) | Anisole | DCM | 0.5 - 2 | RT | >95 | [6][11] |

| Boc-Arylamine | HCl (4M in Dioxane) | None | Dioxane | 1 - 4 | RT | >95 | [6] |

| Boc-Amino Acid | TFA (50%) | Thioanisole | DCM | 0.5 | RT | >98 | [16] |

Table 2: Common Protocols for N-Boc Deprotection. Reaction times and yields are substrate-dependent.

Detailed Experimental Protocols

General Protocol for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.[5]

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq)

-

Triethylamine (TEA) (1.2 mmol, 1.2 eq) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (5-10 mL)

-

1 M HCl (for workup if TEA is used)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine (1.0 mmol) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

If starting with an amine salt, add the base (e.g., TEA) and stir for 10-15 minutes.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) to the stirred solution. The addition can be done in one portion.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.

-

If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

General Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a general procedure for the removal of the Boc group from a protected amine.[6][17]

Materials:

-

N-Boc protected amine (1.0 mmol)

-

Dichloromethane (DCM), anhydrous (5-10 mL)

-

Trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM)

-

Scavenger (e.g., anisole, 5% v/v), if required for sensitive substrates

-

Cold diethyl ether

-

Saturated aqueous sodium bicarbonate (for workup)

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected amine (1.0 mmol) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the TFA solution (and scavenger, if used) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Method A (Precipitation): Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate (B77799) or hydrochloride salt. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Method B (Aqueous Workup): Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Visualizing Key Processes

To further elucidate the role of the Boc group in synthesis, the following diagrams illustrate the core chemical transformations and a typical experimental workflow.

Caption: Mechanism of N-Boc protection using Boc anhydride.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy.

Conclusion: A Timeless Tool for Modern Chemistry

Despite the rise of alternative protecting group strategies, such as the Fmoc group, the Boc protecting group remains an indispensable tool in the arsenal (B13267) of the synthetic chemist.[11] Its robustness, predictable reactivity, and cost-effectiveness ensure its continued relevance in both academic research and the industrial production of pharmaceuticals.[12] A thorough understanding of the principles and practicalities of Boc chemistry, as outlined in this guide, is essential for its successful application in the synthesis of the next generation of complex molecules and life-changing medicines.

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. quora.com [quora.com]

- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 9. peptide.com [peptide.com]

- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. genscript.com [genscript.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. Application of Boc-anhydride [en.highfine.com]

- 16. chempep.com [chempep.com]

- 17. Boc Deprotection - TFA [commonorganicchemistry.com]

Mal-PEG6-Boc: A Comprehensive Technical Guide for Researchers

A deep dive into the properties, applications, and experimental protocols for the heterobifunctional linker, Mal-PEG6-Boc, a critical tool in modern bioconjugation and drug development.

This technical guide provides an in-depth overview of Maleimide-PEG6-tert-butyloxycarbonyl (this compound), a heterobifunctional crosslinker widely utilized by researchers and scientists in the fields of drug delivery, diagnostics, and bioconjugation. This document details its chemical properties, outlines its mechanism of action, and provides comprehensive experimental protocols for its use, particularly in the synthesis of antibody-drug conjugates (ADCs).

Core Properties and Data Presentation

This compound is a valuable reagent that incorporates a maleimide (B117702) group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This unique structure allows for a two-stage conjugation strategy. The maleimide group reacts selectively with thiol (sulfhydryl) groups, commonly found on cysteine residues of proteins, to form a stable thioether bond. The polyethylene glycol spacer enhances the solubility of the resulting conjugate in aqueous solutions and can improve its pharmacokinetic properties by reducing aggregation and immunogenicity.[1][2][] The terminal tert-butyloxycarbonyl (Boc) group protects a primary amine, which can be deprotected under acidic conditions to allow for subsequent conjugation to another molecule of interest.

| Property | Value | Reference |

| CAS Number | 518044-37-6 | [4] |

| Molecular Weight | 489.56 g/mol | [4] |

| Chemical Formula | C23H39NO10 | [4] |

| Synonyms | Maleimide-PEG6-t-butyl ester, Mal-PEG6-COOtBu | [4] |

Mechanism of Action and Experimental Workflows

The primary application of this compound revolves around two key chemical transformations: maleimide-thiol conjugation and Boc deprotection. The following diagrams illustrate the logical flow of these processes in a typical bioconjugation experiment, such as the creation of an antibody-drug conjugate.

The following diagram illustrates the chemical transformations occurring during the key steps of the conjugation process.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required depending on the specific biomolecules and reagents used.

Protocol 1: Reduction of Antibody Disulfide Bonds

This protocol is for the generation of free thiol groups on an antibody for subsequent maleimide conjugation.

Materials:

-

Antibody solution (e.g., IgG)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare the antibody solution to a concentration of 1-10 mg/mL in PBS.

-

Add a 10-fold molar excess of TCEP solution to the antibody solution.

-

Flush the reaction vial with an inert gas to prevent re-oxidation of the thiols.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Remove excess TCEP using a desalting column or dialysis against a thiol-free buffer (e.g., PBS, pH 7.2).

Protocol 2: Maleimide-Thiol Conjugation

This protocol describes the conjugation of this compound to the reduced antibody.

Materials:

-

Reduced antibody solution from Protocol 1

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reaction buffer: PBS, pH 7.0-7.5

Procedure:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Add the this compound stock solution to the reduced antibody solution. A molar ratio of 10:1 to 20:1 (this compound to antibody) is a recommended starting point.[5]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5] Protect the reaction from light.

-

Purify the conjugate to remove unreacted this compound using size-exclusion chromatography, dialysis, or tangential flow filtration.[5][6]

Protocol 3: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected conjugate from Protocol 2

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene (B28343) (optional)

Procedure:

-

Lyophilize or prepare a concentrated solution of the Boc-protected conjugate.

-

Dissolve the conjugate in anhydrous DCM.

-

Add TFA to the solution to a final concentration of 20-50% (v/v).[7]

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction for completion using an appropriate method (e.g., LC-MS).[7]

-

Remove the DCM and excess TFA under reduced pressure (e.g., rotary evaporation).

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[7] The resulting deprotected conjugate with a terminal amine (as a TFA salt) can be used in subsequent steps.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and biotechnology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and efficient synthesis of complex bioconjugates. The protocols and information provided in this guide serve as a comprehensive resource for the successful application of this compound in the laboratory.

References

Solubility Characteristics of Mal-PEG6-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Maleimide-PEG6-Boc (Mal-PEG6-Boc), a heterobifunctional crosslinker. The information compiled herein is essential for the effective application of this reagent in bioconjugation, drug delivery, and diagnostics development, ensuring reproducibility and success in experimental design.

Core Concepts of this compound Solubility

The solubility of this compound is dictated by the interplay of its three key components: the maleimide (B117702) group, the hexa-polyethylene glycol (PEG6) spacer, and the tert-butyloxycarbonyl (Boc) protecting group. The PEG6 spacer, being hydrophilic, is the primary contributor to the molecule's solubility in aqueous media. Conversely, the Boc group is known for its bulky and hydrophobic nature, which can significantly diminish the overall polarity and aqueous solubility of the molecule it protects. The maleimide group itself is moderately hydrophobic. Therefore, the overall solubility of this compound represents a balance between the hydrophilicity of the PEG chain and the hydrophobicity of the end groups.

Solubility Data

Precise, quantitative solubility data for this compound is not extensively documented in peer-reviewed literature. However, based on the properties of its constituent parts and data from structurally analogous molecules, a qualitative solubility profile can be inferred. For instance, related compounds such as Mal-PEG6-acid are reported to be soluble in a range of solvents including water, DMSO, DCM, and DMF. The presence of the hydrophobic Boc group in this compound likely reduces its aqueous solubility compared to more polar analogues like Mal-PEG6-acid.

For practical applications, it is strongly recommended to experimentally determine the solubility of this compound in the specific buffer or solvent system to be used.

| Solvent/Buffer System | Qualitative Solubility | Key Considerations |

| Aqueous Buffers (e.g., PBS, pH 7.4) | Low to Moderate | Solubility is expected to be limited due to the hydrophobic Boc and maleimide groups. The hydrophilic PEG6 spacer enhances aqueous solubility to some extent. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are generally effective at dissolving amphiphilic molecules like this compound. |

| Chlorinated Solvents (e.g., DCM) | Moderate to High | The organic nature of DCM allows for the solubilization of the hydrophobic components of the molecule. |

| Alcohols (e.g., Ethanol, Methanol) | Moderate | The polarity of alcohols can facilitate the dissolution of this compound. |

Experimental Protocols

Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines a standard procedure to determine the thermodynamic solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., Phosphate Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The exact amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is advisable to centrifuge the sample and then take the supernatant, or filter the sample through a syringe filter compatible with the solvent.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standards and the supernatant sample by a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved this compound. The determined concentration represents the thermodynamic solubility.

Visualizations

Logical Workflow for Bioconjugation using this compound

The following diagram illustrates a typical workflow for the use of this compound in conjugating a thiol-containing molecule to an amine-containing molecule.

Caption: A logical workflow for a two-step bioconjugation reaction using this compound.

Signaling Pathway Analogy: Targeted Drug Delivery

While this compound is not directly involved in cell signaling, its application in creating antibody-drug conjugates (ADCs) can be visualized as a targeted delivery pathway.

Caption: A simplified diagram illustrating the targeted delivery pathway of an ADC.

Navigating the Stability of Mal-PEG6-Boc: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Mal-PEG6-Boc, a heterobifunctional linker critical in the development of bioconjugates and antibody-drug conjugates (ADCs). Addressed to researchers, scientists, and drug development professionals, this document outlines the principal degradation pathways, offers detailed experimental protocols for stability assessment, and presents quantitative data to inform handling and storage best practices.

Executive Summary

This compound is a valuable tool in bioconjugation, featuring a maleimide (B117702) group for thiol-specific reactions, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent functionalization. However, the inherent reactivity of the maleimide and the lability of the Boc protecting group necessitate a thorough understanding of its stability profile to ensure the integrity and reproducibility of experimental results. This guide details the susceptibility of this compound to hydrolysis and thermal degradation and provides actionable recommendations for its proper handling and storage.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by the chemical properties of its two functional ends: the maleimide ring and the tert-butyloxycarbonyl (Boc) protecting group. The PEG linker itself is generally stable but can be susceptible to oxidation under certain conditions.

Hydrolysis of the Maleimide Group

The maleimide group is prone to hydrolysis, which opens the ring to form a maleamic acid derivative. This reaction is highly dependent on pH, with the rate of hydrolysis increasing significantly in alkaline conditions (pH > 7.5). At physiological pH (7.4), the maleimide group can still undergo hydrolysis, albeit at a slower rate. For optimal stability in aqueous solutions, a pH range of 6.5 to 7.5 is recommended. It is crucial to note that the ring-opened maleamic acid is unreactive towards thiols, meaning that premature hydrolysis will prevent successful conjugation.

Lability of the Boc Protecting Group

The Boc group is sensitive to acidic conditions and elevated temperatures. Acid-catalyzed deprotection readily occurs, exposing the primary amine. While this is a deliberate step in many synthetic workflows, accidental exposure to acidic environments during storage or handling can lead to unintended deprotection and subsequent side reactions.

Thermally, the Boc group is relatively stable at ambient and refrigerated temperatures. However, prolonged exposure to high temperatures can induce thermal cleavage, leading to the formation of isobutylene, carbon dioxide, and the free amine.[1][2]

Overall Degradation Pathway

The degradation of this compound can be visualized as a series of potential reactions. The primary pathways involve the hydrolysis of the maleimide ring and the acid- or heat-induced cleavage of the Boc group. These events can occur independently or concurrently, leading to a heterogeneous mixture of the parent molecule and its degradation products.

Recommended Storage and Handling

To maintain the integrity of this compound, strict adherence to recommended storage and handling protocols is essential.

| Condition | Solid Form | In Solution |

| Temperature | Store at -20°C for long-term storage. | Prepare fresh or store aliquots at -20°C or -80°C for short-term. Avoid repeated freeze-thaw cycles. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | N/A |

| Light | Protect from light. | Protect from light. |

| Solvents | N/A | Use anhydrous, aprotic solvents like DMSO or DMF for stock solutions. |

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes the known stability characteristics of its functional groups.

| Functional Group | Condition | Observation | Half-life (Approximate) |

| Maleimide | pH 7.4, 37°C | Hydrolysis to maleamic acid | Hours to days |

| pH > 8.5 | Rapid hydrolysis | Minutes to hours | |

| Boc-amine | 50% TFA in DCM, RT | Complete deprotection | < 1 hour |

| > 150°C | Thermal decomposition | Minutes to hours[1][2] | |

| PEG Chain | Oxidizing agents | Chain cleavage | N/A |

Experimental Protocol: Forced Degradation Study

A forced degradation study is crucial for understanding the stability of this compound under stress conditions. This protocol outlines a general procedure using HPLC-UV/MS to monitor degradation.

Materials and Reagents

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA), LC-MS grade

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 30%

-

HPLC-UV/MS system

-

C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation

Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL. For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 0.1 mg/mL.

Stress Conditions

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature.

-

Thermal Degradation: Incubate the stock solution (in ACN) at 60°C.

-

Control: Dilute the stock solution with a 50:50 mixture of ACN and water.

Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acidic and basic samples before analysis.

HPLC-UV/MS Analysis

-

Column: C18 reverse-phase column

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

UV Detection: 220 nm

-

MS Detection: Electrospray ionization (ESI) in positive mode.

Data Analysis

Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products. The identity of the degradation products can be determined by their mass-to-charge ratio (m/z). The percentage of degradation can be calculated at each time point to determine the degradation kinetics.

Conclusion

A comprehensive understanding of the stability of this compound is paramount for its successful application in research and drug development. By adhering to the recommended storage and handling guidelines and by being cognizant of the potential degradation pathways, researchers can ensure the quality and reliability of their bioconjugation strategies. The provided experimental protocol for a forced degradation study offers a robust framework for in-house stability assessment, enabling the generation of critical data for project-specific needs.

References

An In-depth Technical Guide to the Core Principles of Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein, peptide, nucleic acid, or carbohydrate.[1][2][3][4][5][6] This powerful technique creates novel molecular entities that combine the distinct properties of their components, enabling advancements across a wide spectrum of scientific disciplines, including drug development, diagnostics, and materials science.[1][5][7] Applications range from creating more effective and less toxic antibody-drug conjugates (ADCs) for cancer therapy to developing sensitive diagnostic probes and novel biomaterials.[1][7]

Core Concepts in Bioconjugation

At its heart, bioconjugation involves the reaction between specific functional groups on the participating molecules. The success of a bioconjugation strategy hinges on the careful selection of reactive partners to ensure a stable and functional final product. Key considerations include the choice of functional groups, the nature of the crosslinker, and the reaction conditions.

A typical bioconjugate consists of three main components: the biomolecule, a payload (e.g., a drug, a fluorescent dye), and a linker that connects them.[8] The biomolecule provides specificity, for instance, an antibody that targets a particular cell type. The payload confers the desired functionality, such as cytotoxicity or a detectable signal. The linker's role is crucial in maintaining the stability of the conjugate and can be designed to be cleavable under specific physiological conditions.

Key Functional Groups in Biomolecules

The majority of bioconjugation strategies target naturally occurring functional groups on biomolecules.[9] The most commonly targeted functional groups in proteins and peptides include:

-

Primary Amines (-NH₂): Found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[9][10][11] Due to their positive charge at physiological pH, they are typically located on the protein surface, making them accessible for conjugation.[9]

-

Thiols/Sulfhydryls (-SH): Present in the side chain of cysteine residues. The low natural abundance of free cysteine residues on the protein surface makes them ideal targets for site-specific modifications.[2][10][11][12]

-

Carboxyl Groups (-COOH): Located at the C-terminus and on the side chains of aspartic and glutamic acid.[10][11]

-

Hydroxyl Groups (-OH): Found on serine, threonine, and tyrosine residues.[10]

-

Aldehyde Groups (-CHO): Can be generated by oxidizing carbohydrate moieties in glycoproteins.[10][11][13]

For nucleic acids, which have fewer naturally reactive functional groups, modifications are often introduced during or after synthesis to incorporate reactive handles for conjugation.[10]

Common Bioconjugation Chemistries

A variety of chemical reactions are employed in bioconjugation, each with its own set of advantages and disadvantages. The choice of reaction depends on the target functional groups, the desired stability of the linkage, and the need to preserve the biological activity of the biomolecule.

1. Amine-Reactive Chemistries:

-

N-Hydroxysuccinimide (NHS) Esters: NHS esters react with primary amines to form stable amide bonds.[9] This is one of the most common bioconjugation reactions.[1] The reaction is typically performed in a slightly alkaline pH range (7.2-8.5) to ensure the amine is deprotonated and thus nucleophilic.

-

Reductive Amination: This reaction involves the formation of a Schiff base between an aldehyde or ketone and a primary amine, which is then reduced to a stable secondary amine linkage.

2. Thiol-Reactive Chemistries:

-

Maleimides: Maleimides react specifically with sulfhydryl groups to form stable thioether bonds.[12] This reaction is highly efficient and proceeds rapidly at physiological pH.

-

Haloacetamides (Iodo-/Bromoacetamides): These reagents also react with thiols to form stable thioether linkages.[12]

3. Carboxyl-Reactive Chemistries:

-

Carbodiimides (EDC, DCC): Carbodiimides activate carboxyl groups, allowing them to react with primary amines to form amide bonds. This is a versatile method for crosslinking proteins or coupling small molecules to proteins.

4. Bioorthogonal Chemistries:

Bioorthogonal reactions are a class of chemical reactions that can occur in living systems without interfering with native biochemical processes.[4] These reactions offer high specificity and are invaluable for in vivo applications.

-

Click Chemistry: This term encompasses a range of reactions that are highly efficient, selective, and proceed under mild, aqueous conditions.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly popular click chemistry reaction that forms a stable triazole linkage.[12][14] However, the cytotoxicity of the copper catalyst can limit its in vivo applications.[5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne (B158145) to react with an azide (B81097).[2][14][15] It is well-suited for in vivo studies.

-

Inverse Electron Demand Diels-Alder (IEDDA): A very fast bioorthogonal reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene).[14][15][16]

-

-

Staudinger Ligation: This reaction forms a stable amide bond between an azide and a phosphine.[2][14]

Quantitative Data on Common Bioconjugation Reactions

| Reaction Chemistry | Target Functional Group | Reactive Partner | Resulting Bond | Optimal pH Range | Typical Reaction Time | Linkage Stability |

| NHS Ester Acylation | Primary Amine (-NH₂) | NHS Ester | Amide | 7.2 - 8.5 | 30 min - 2 hr | Very Stable |

| Maleimide Alkylation | Thiol (-SH) | Maleimide | Thioether | 6.5 - 7.5 | 1 - 4 hr | Stable (potential for hydrolysis of imido group)[12] |

| Haloacetamide Alkylation | Thiol (-SH) | Iodo/Bromoacetamide | Thioether | 7.5 - 8.5 | 30 min - 2 hr | Very Stable |

| Carbodiimide (EDC) | Carboxyl (-COOH) | Primary Amine (-NH₂) | Amide | 4.5 - 7.5 | 2 - 4 hr | Very Stable |

| Reductive Amination | Aldehyde/Ketone | Primary Amine (-NH₂) | Secondary Amine | 6.0 - 8.0 | 2 - 12 hr | Very Stable |

| Hydrazone/Oxime Formation | Aldehyde/Ketone | Hydrazine/Aminooxy | Hydrazone/Oxime | 4.5 - 7.0 | 1 - 12 hr | pH-dependent stability |

| CuAAC (Click Chemistry) | Azide (-N₃) | Terminal Alkyne | Triazole | 4.0 - 12.0 | < 1 hr | Very Stable |

| SPAAC (Click Chemistry) | Azide (-N₃) | Strained Alkyne (e.g., DBCO) | Triazole | Physiological | < 1 hr | Very Stable |

| IEDDA (Click Chemistry) | Tetrazine | Strained Alkene (e.g., TCO) | Dihydropyridazine | Physiological | Seconds to minutes | Very Stable |

| Staudinger Ligation | Azide (-N₃) | Phosphine | Amide | Physiological | 2 - 12 hr | Very Stable |

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling with an NHS Ester Dye

This protocol describes a general method for labeling an antibody with a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester reactive group.

Materials:

-

Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)[17]

-

NHS ester dye solution (e.g., 10 mM in DMSO)

-

Purification column (e.g., Sephadex G-25)[17]

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, it should be dialyzed against PBS.[17] Adjust the antibody concentration to 2-10 mg/mL.[17]

-

Reaction Setup: Dissolve the NHS ester dye in a small amount of anhydrous DMSO to prepare a stock solution.

-

Conjugation Reaction: a. Add the reaction buffer to the antibody solution to adjust the pH to 8.3. b. Slowly add a calculated amount of the NHS ester dye stock solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.[17] c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: a. Prepare a Sephadex G-25 column according to the manufacturer's instructions. b. Apply the reaction mixture to the top of the column. c. Elute the column with PBS (pH 7.2-7.4). d. Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.[17]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorbance wavelength and at 280 nm for the protein.

Protocol 2: Site-Specific Protein-DNA Conjugation via SPAAC

This protocol outlines a method for site-specifically conjugating a DNA oligonucleotide to a protein using strain-promoted azide-alkyne cycloaddition (SPAAC).[15]

Materials:

-

Protein with a site-specifically incorporated azide-containing unnatural amino acid.

-

Amine-terminated DNA oligonucleotide.

-

DBCO-PEG-NHS ester linker.

-

Reaction buffers (e.g., PBS).

-

Gel electrophoresis system for analysis.

Procedure:

-

Protein Expression and Purification: Express the protein containing the azide unnatural amino acid using site-directed mutagenesis and purify it.[15]

-

DNA Modification: a. Dissolve the amine-terminated DNA oligonucleotide and the DBCO-PEG-NHS ester in a suitable buffer (e.g., PBS with 10% DMSO). b. Mix the two solutions and incubate at room temperature for 1-2 hours to allow the NHS ester to react with the amine on the DNA, attaching the DBCO group. c. Purify the DBCO-modified DNA using standard oligonucleotide purification methods (e.g., HPLC or ethanol (B145695) precipitation).

-

Protein-DNA Conjugation (SPAAC): a. Mix the azide-containing protein and the DBCO-modified DNA in a reaction buffer (e.g., PBS). b. Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored over time.

-

Analysis: a. Analyze the reaction mixture by SDS-PAGE. The protein-DNA conjugate will have a higher molecular weight than the unconjugated protein, resulting in a band shift.[15] b. Further characterization can be performed using mass spectrometry.

Visualizations of Bioconjugation Principles

References

- 1. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]

- 2. Bioconjugation - Wikipedia [en.wikipedia.org]

- 3. susupport.com [susupport.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vectorlabs.com [vectorlabs.com]

- 6. susupport.com [susupport.com]

- 7. Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics | The Healthcare Guys [medigy.com]

- 8. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. cellmosaic.com [cellmosaic.com]

- 11. chemscene.com [chemscene.com]

- 12. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cellmosaic.com [cellmosaic.com]

- 14. chempep.com [chempep.com]

- 15. youtube.com [youtube.com]

- 16. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

understanding PEGylation in protein modification

An In-depth Technical Guide to PEGylation in Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Poly(ethylene glycol) (PEG) conjugation, or PEGylation, a pivotal technology in protein modification for therapeutic applications. We will delve into the core chemical principles, the profound impact on protein pharmacokinetics and pharmacodynamics, detailed experimental protocols for key methodologies, and the strategic considerations for developing PEGylated biotherapeutics.

Core Principles of Protein PEGylation

PEGylation is the process of covalently attaching one or more chains of polyethylene (B3416737) glycol (PEG) to a protein, peptide, or other biomolecule.[1] PEG is a synthetic, hydrophilic, biocompatible, and non-immunogenic polymer, making it an ideal candidate for modifying therapeutic molecules.[2] The primary goal of PEGylation is to improve the drug's safety and efficacy by altering its physicochemical properties.[3][4]

The attachment of PEG chains increases the hydrodynamic radius of the protein, which provides several significant advantages:[1]

-

Extended Circulating Half-Life: The increased size of the PEG-protein conjugate dramatically reduces its renal clearance, as it exceeds the glomerular filtration threshold. This leads to a significantly longer residence time in the bloodstream.[1][5]

-